Cas no 532951-91-0 (1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone)

1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 化学的及び物理的性質
名前と識別子
-
- 1-((6-Nitrobenzo[d]thiazol-2-yl)thio)propan-2-one
- 1-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-one
- 1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone(SALTDATA: FREE)
- CHEMBRDG-BB 7267234
- 1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)THIO]ACETONE
- AC1NLL1V
- AG-F-82662
- CTK4J7470
- MolPort-002-933-496
- STK032378
- 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone
-
- MDL: MFCD03356976
- インチ: InChI=1S/C10H8N2O3S2/c1-6(13)5-16-10-11-8-3-2-7(12(14)15)4-9(8)17-10/h2-4H,5H2,1H3
- InChIKey: OCUJHKVWCDVONX-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CSC1=NC2=C(C=C(C=C2)[N+](=O)[O-])S1
計算された属性
- せいみつぶんしりょう: 267.99800
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
じっけんとくせい
- PSA: 129.32000
- LogP: 3.40880
1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N498758-50mg |
1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
1PlusChem | 1P00DBA9-1g |
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 95% | 1g |
$43.00 | 2025-02-26 | |
A2B Chem LLC | AG20353-5g |
1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 95% | 5g |
$111.00 | 2024-04-19 | |
Ambeed | A670170-5g |
1-((6-Nitrobenzo[d]thiazol-2-yl)thio)propan-2-one |
532951-91-0 | 95+% | 5g |
$104.0 | 2024-04-18 | |
eNovation Chemicals LLC | Y1251033-5g |
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 95% | 5g |
$175 | 2025-02-28 | |
eNovation Chemicals LLC | Y1251033-1g |
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 95% | 1g |
$85 | 2025-02-28 | |
eNovation Chemicals LLC | Y1251033-1g |
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 95% | 1g |
$85 | 2025-02-28 | |
TRC | N498758-500mg |
1-[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 500mg |
$ 80.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1251033-5g |
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 95% | 5g |
$175 | 2024-06-06 | |
1PlusChem | 1P00DBA9-5g |
1-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetone |
532951-91-0 | 95% | 5g |
$128.00 | 2025-02-26 |
1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone 関連文献
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetoneに関する追加情報
Recent Advances in the Study of 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone (CAS: 532951-91-0): A Comprehensive Research Brief
1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone (CAS: 532951-91-0) is a chemically synthesized compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This benzothiazole derivative exhibits unique structural features that make it a promising candidate for the development of novel therapeutic agents. Recent studies have focused on elucidating its biological activities, pharmacokinetic properties, and mechanisms of action, particularly in the context of antimicrobial and anticancer research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone against a panel of drug-resistant bacterial strains. The compound demonstrated potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2-8 µg/mL. Molecular docking studies suggested that the compound likely targets bacterial DNA gyrase, a critical enzyme in bacterial DNA replication.
In the field of oncology, researchers have explored the anticancer potential of this compound through in vitro and in vivo models. A recent preprint on bioRxiv (2024) reported that 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone induced apoptosis in triple-negative breast cancer cells by activating the intrinsic mitochondrial pathway. The compound showed selective cytotoxicity against cancer cells while exhibiting minimal effects on normal human fibroblasts at therapeutic concentrations. These findings suggest its potential as a lead compound for developing targeted cancer therapies.
The synthetic chemistry of 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone has also seen advancements. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield (78%) and purity (>99%). The new protocol utilizes green chemistry principles, reducing the use of hazardous solvents and minimizing waste generation. This development is particularly significant for potential industrial-scale production of the compound for pharmaceutical applications.
Pharmacokinetic studies in animal models have revealed favorable absorption and distribution profiles for 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone. The compound demonstrates good oral bioavailability (62% in rats) and crosses the blood-brain barrier, suggesting potential applications in central nervous system disorders. However, metabolism studies indicate rapid hepatic clearance, which may necessitate formulation strategies to prolong its half-life in clinical applications.
Current challenges in the development of 1-(6-Nitro-1,3-benzothiazol-2-yl)thioacetone include optimizing its selectivity profile and addressing potential toxicity concerns identified in chronic dosing studies. Future research directions may focus on structural modifications to enhance target specificity and reduce off-target effects, as well as exploring combination therapies with existing antimicrobial or anticancer agents to improve therapeutic outcomes.
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